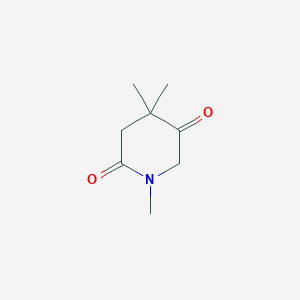

1,4,4-Trimethylpiperidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4,4-trimethylpiperidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2)4-7(11)9(3)5-6(8)10/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKAJYIDLOJBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(CC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 1,4,4 Trimethylpiperidine 2,5 Dione

Fundamental Reaction Pathways of Piperidinedione Systems

Piperidinedione systems can be synthesized through various cyclization strategies. A common approach involves the Dieckmann cyclization of amidodiesters. For instance, the reaction of β-amino esters with monomethyl malonate can produce amidodiesters, which then undergo intramolecular condensation to form the piperidine-2,4-dione ring. core.ac.uk This is followed by hydrolysis and decarboxylation to yield the final product. core.ac.uk

Another fundamental pathway to piperidine (B6355638) derivatives is through intramolecular aza-Michael reactions of N-tethered alkenes. nih.gov This method can be catalyzed by organocatalysts or bases to afford substituted piperidines with good stereoselectivity. nih.gov Additionally, radical-mediated cyclizations of linear amino-aldehydes have been developed, offering another route to the piperidine core. nih.gov

The synthesis of piperidine-2,6-dione derivatives can be achieved by reacting an appropriate aniline (B41778) derivative with glutaric anhydride, followed by cyclization using a reagent like 1,1'-carbonyldiimidazole. researchgate.net

A notable method for the synthesis of a related compound, 1,2,5-trimethyl-4-piperidone, involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine. google.com This approach highlights the formation of the piperidine ring through the reaction of a chlorinated ketone with a primary amine. google.com

The table below summarizes various synthetic routes to piperidine and piperidinedione systems.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Dieckmann Cyclization | Amidodiesters | Piperidine-2,4-diones | Intramolecular condensation | core.ac.uk |

| Intramolecular aza-Michael Reaction | N-tethered alkenes | Substituted piperidines | Organocatalytic, stereoselective | nih.gov |

| Radical-Mediated Cyclization | Linear amino-aldehydes | Piperidines | Cobalt(II) catalyzed | nih.gov |

| Anhydride Condensation | Aniline derivatives, glutaric anhydride | Piperidine-2,6-diones | Two-step synthesis | researchgate.net |

| Ketone-Amine Cyclization | Isopropenyl-2-chloropropylketone, methylamine | 1,2,5-Trimethyl-4-piperidone | Formation from chlorinated ketone | google.com |

Nucleophilic and Electrophilic Transformations of 1,4,4-Trimethylpiperidine-2,5-dione

The two carbonyl groups in this compound are primary sites for nucleophilic attack. The reactivity of these carbonyls is analogous to that observed in other dione (B5365651) systems, such as piperazine-2,5-diones. These compounds can undergo condensation reactions with aldehydes, such as various methoxylated benzaldehydes, to form (Z,Z)-(benzylidene)piperazine-2,5-diones. chemrxiv.org This suggests that this compound could similarly react with aldehydes and other nucleophiles at the C-2 and C-5 positions.

Furthermore, piperazine-2,5-dione can be functionalized through reactions with electrophiles. For example, the synthesis of monoarylidene and bisarylidene derivatives of piperazine-2,5-dione has been described, highlighting the reactivity of the methylene (B1212753) groups adjacent to the carbonyls. researchgate.net

The nitrogen atom in the piperidine ring, being a tertiary amine, is also a potential site for electrophilic attack, although its reactivity is sterically hindered by the adjacent methyl and gem-dimethyl groups. Electrophilic substitution can also be a pathway for functionalization in related systems, as seen in the synthesis of photoinitiators from indane-1,3-dione where electrophilic substitution on aromatic rings is a key step. acs.orgacs.org

Rearrangement Reactions Involving the this compound Core

While specific rearrangement reactions of this compound are not extensively documented, the general principles of organic chemistry suggest several potential pathways. Rearrangement reactions are common in cyclic systems and can be initiated under acidic or basic conditions. organic-chemistry.org For instance, the pinacol (B44631) rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. organic-chemistry.org Although the target molecule is not a diol, this illustrates the types of skeletal rearrangements that can occur in functionalized cyclic systems.

Other synthetically useful rearrangements include the Favorskii, Wolff, and Beckmann rearrangements, which involve the transformation of ketones and other carbonyl-containing compounds. organic-chemistry.org Given the presence of two ketone functionalities in this compound, it is plausible that under specific conditions, it could undergo rearrangements, potentially leading to ring expansion or contraction, or the migration of one of the methyl groups. However, without specific experimental data, these remain theoretical possibilities.

Radical and Photochemical Processes Applied to Piperidinediones

The application of radical and photochemical reactions to piperidinedione systems opens up a wide array of synthetic possibilities. Photochemical reactions, in particular, can provide access to unique molecular architectures that are not achievable through traditional thermal methods.

For example, photo-induced cycloaddition reactions of α-diketones can proceed through various pathways, including [2+2], [4+2], and [4+4] cycloadditions, leading to diverse products. chemrxiv.org While this compound is a β-dicarbonyl system within a saturated ring, the principles of photochemical activation of carbonyl groups are still relevant.

Radical-mediated cyclizations are also a powerful tool for the synthesis of piperidine derivatives. nih.gov These reactions can be initiated by various means, including the use of radical initiators like triethylborane. core.ac.uk Photochemical methods can also be employed to generate radical intermediates. For instance, the photochemical reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with benzene (B151609) at room temperature proceeds via electron transfer from the aromatic ring to the photoactivated triplet state of MeTAD. researchgate.net This highlights the potential for similar photochemical processes to occur with piperidinediones.

The table below outlines some radical and photochemical reactions relevant to dione systems.

| Reaction Type | Substrate Type | Key Features | Reference |

| [2+2] Photocycloaddition | α-Diketones and alkenes | Formation of oxetanes | chemrxiv.org |

| [4+2] Photocycloaddition | α-Diketones and alkenes | Formation of 1,4-dioxins | chemrxiv.org |

| Radical Cyclization | Linear amino-aldehydes | Cobalt(II) catalyzed | nih.gov |

| Photochemical Electron Transfer | N-methyl-1,2,4-triazoline-3,5-dione and benzene | Formation of a bisurazole adduct | researchgate.net |

Stereochemical Control and Outcomes in Reactions with this compound

The stereochemistry of reactions involving the this compound ring system is a critical aspect, particularly when new stereocenters are formed. The existing stereochemistry of the piperidine ring can influence the stereochemical outcome of subsequent reactions.

Studies on the stereochemistry of the closely related 1,2,5-trimethyl-4-phenylpiperidines have shown that the conformation of the piperidine ring can vary depending on the substitution pattern and the solvent. nih.govdntb.gov.ua For example, the γ- and β-isomers of 1,2,5-trimethyl-4-phenylpiperidin-4-ols preferentially adopt a piperidine chair conformation with the 4-phenyl group in an equatorial position. dntb.gov.ua In contrast, the α-isomer can exist in a skew-boat conformation. dntb.gov.ua

In the synthesis of substituted piperazine-2,5-diones, hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones can lead to the formation of cis and trans isomers. chemrxiv.org The stereochemical outcome can be determined using NMR analysis and X-ray crystallography, with the cis isomer often being the major product under certain hydrogenation conditions. chemrxiv.org

These findings suggest that reactions involving this compound are likely to be subject to significant stereochemical control, influenced by the conformation of the piperidine ring and the nature of the reagents and reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 1,4,4 Trimethylpiperidine 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of piperidine (B6355638) derivatives, providing critical data on the molecule's conformation and the chemical environment of each nucleus. nih.govnih.gov For 1,4,4-trimethylpiperidine-2,5-dione, the piperidine ring is expected to adopt a chair conformation to minimize steric strain, a common feature for such six-membered rings. ias.ac.in

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the ring protons are particularly informative. The protons at the C-3 and C-6 positions would appear as distinct signals. The N-methyl group would present as a singlet, as would the two gem-dimethyl groups at the C-4 position, although their chemical shifts would differ due to their proximity to different functional groups (nitrogen versus carbonyl).

In ¹³C NMR, distinct resonances are expected for each carbon atom. The two carbonyl carbons (C-2 and C-5) would appear significantly downfield (typically >170 ppm). The quaternary C-4 carbon, the methylene (B1212753) carbons (C-3 and C-6), and the three methyl carbons would all have characteristic chemical shifts influenced by their local electronic environments.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in confirming the through-space proximity of atoms, further solidifying the chair conformation and the relative orientation of the methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar piperidine and dione (B5365651) structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| N-CH₃ | ~2.9-3.1 | ~30-35 | Singlet in ¹H NMR. |

| C(4)-(CH₃)₂ | ~1.2-1.4 | ~25-30 | Singlet in ¹H NMR, gem-dimethyl groups. |

| C(3)-H₂ / C(6)-H₂ | ~2.5-2.8 | ~40-50 | Methylene protons adjacent to carbonyl and nitrogen/gem-dimethyl group. |

| C-4 | N/A | ~45-55 | Quaternary carbon. |

| C-2 / C-5 | N/A | ~170-175 | Carbonyl carbons of the imide group. |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination of this compound and its Derivatives

X-ray crystallography provides an unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and conformational details. For derivatives of piperidine-2,5-dione (also known as diketopiperazines), crystallographic studies have confirmed that the six-membered ring can adopt various conformations, including flattened chair, boat, or planar geometries, depending on the nature and stereochemistry of its substituents. researchgate.netmdpi.combaranlab.org

For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm the piperidine ring adopts a distorted chair conformation. This analysis would precisely measure the bond lengths of the C=O and C-N bonds within the imide functional group and the C-C bonds of the ring. It would also define the bond angles, revealing any deviation from ideal tetrahedral or trigonal planar geometries caused by ring strain or steric hindrance from the methyl groups.

While this compound itself is achiral, X-ray crystallography is the definitive method for establishing the absolute and relative stereochemistry of chiral derivatives. whiterose.ac.uknih.gov In such cases, the analysis can distinguish between enantiomers and diastereomers, providing crucial information for stereoselective synthesis and pharmacological studies.

Table 2: Representative Crystallographic Data for a Substituted Diketopiperazine Derivative Data from a related 1,4-disubstituted 2,5-diketopiperazine serves as an example of typical parameters. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Conformation | Flattened Chair / Boat |

| N-C (amide) Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| C-C Bond Length | ~1.52 Å |

Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov For this compound, the most prominent features arise from the cyclic imide and alkyl groups.

The two carbonyl (C=O) groups of the imide ring are expected to produce strong, characteristic absorption bands in the IR spectrum. In cyclic imides, these bands often appear as a pair due to symmetric and asymmetric stretching modes, typically in the 1700-1800 cm⁻¹ region. optica.orgmsu.edu The C-N bond stretching vibrations within the ring would also be observable, usually in the 1350-1000 cm⁻¹ range. youtube.com

The methyl and methylene groups give rise to C-H stretching vibrations, which are typically found in the 2850-3000 cm⁻¹ region. davuniversity.org C-H bending vibrations (scissoring, rocking, and wagging) for these groups appear in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy provides complementary information, as symmetric vibrations and non-polar bonds often produce stronger signals in Raman than in IR spectra.

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for cyclic imides and alkyl groups. optica.orgdavuniversity.org

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Intensity |

| Alkyl C-H | Stretching | 2850-3000 | Medium to Strong |

| Carbonyl C=O (Imide) | Asymmetric Stretch | ~1770 | Strong |

| Carbonyl C=O (Imide) | Symmetric Stretch | ~1700 | Strong |

| Methylene C-H | Bending (Scissoring) | ~1465 | Medium |

| Methyl C-H | Bending (Asymmetric) | ~1450 | Medium |

| Methyl C-H | Bending (Symmetric) | ~1375 | Medium |

| Ring C-N | Stretching | 1250-1350 | Medium |

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula (C₈H₁₃NO₂), corresponding to a mass of 155.19 g/mol .

The fragmentation of cyclic ketones and amines is often characterized by alpha-cleavage, where the bond adjacent to the heteroatom or carbonyl group breaks. libretexts.orglibretexts.org In the case of this compound, several key fragmentation pathways can be predicted:

Loss of a methyl radical (•CH₃): Alpha-cleavage at the highly substituted C-4 position could lead to the loss of a methyl group, resulting in a stable fragment ion at m/z 140.

Loss of carbon monoxide (CO): Cleavage of the imide ring can result in the expulsion of one or two CO molecules. A loss of one CO molecule would produce a fragment at m/z 127.

Ring cleavage: Complex fragmentation of the piperidine ring can lead to various smaller charged fragments. For instance, cleavage adjacent to the nitrogen atom is a common pathway for piperidine derivatives. scielo.br

These fragmentation patterns provide a molecular fingerprint that helps to confirm the proposed structure. High-resolution mass spectrometry (HRMS) can further validate the elemental composition of the parent ion and its major fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Proposed Loss from Parent Ion |

| 155 | [C₈H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical |

| 127 | [M - CO]⁺ | Loss of carbon monoxide |

| 99 | [M - 2CO]⁺ or [M - C₃H₄O]⁺ | Loss of two CO molecules or other ring fragments |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Acylium ion or alkyl fragment from ring cleavage |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination of Chiral Piperidinediones

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying chiral molecules. nih.gov These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. While this compound is an achiral molecule, these techniques are crucial for analyzing its chiral analogues, such as those with stereocenters at the C-3 or C-6 positions.

For a chiral piperidinedione, the CD spectrum provides information about its absolute configuration and conformation in solution. mdpi.com The electronic transitions of the amide chromophores within the dione ring are sensitive to their chiral environment, giving rise to characteristic positive or negative CD signals (Cotton effects). By comparing experimentally measured CD spectra with those predicted by quantum-chemical calculations, the absolute configuration of a new chiral compound can be determined. nih.gov

Furthermore, CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. This allows for rapid and accurate quantification of enantiomeric purity, which is particularly important in asymmetric synthesis and pharmaceutical development. nih.gov

Computational and Theoretical Studies on 1,4,4 Trimethylpiperidine 2,5 Dione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of piperidine (B6355638) derivatives. researchgate.net Although direct studies on 1,4,4-trimethylpiperidine-2,5-dione are not prevalent, research on similar substituted piperidines allows for informed predictions. researchgate.net

These calculations can determine key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net For a substituted piperidinedione like this compound, the presence of electron-withdrawing carbonyl groups and electron-donating methyl groups significantly influences these properties.

Table 1: Predicted Electronic Properties of this compound Based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability but potential for reactivity under certain conditions. |

| Electron Density | Concentrated around the oxygen and nitrogen atoms. | These sites are likely to be involved in nucleophilic and electrophilic interactions, respectively. |

| Molecular Electrostatic Potential | Negative potential near the carbonyl oxygens; positive potential near the N-methyl group. | Guides intermolecular interactions, such as hydrogen bonding and reactions with electrophiles/nucleophiles. |

This table is generated based on established principles and data from analogous piperidinedione derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering critical insights into its conformational flexibility and how it interacts with its environment. For this compound, the piperidine ring is the central structural feature. The presence of gem-dimethyl groups at the 4-position restricts the ring's flexibility compared to unsubstituted piperidine, but it can still adopt various chair and boat conformations.

MD simulations can map the energy landscape of these conformations, identifying the most stable forms and the energy barriers between them. These simulations also model intermolecular interactions, such as those with solvent molecules or other solutes, which are crucial for understanding its behavior in solution. Studies on substituted piperidines have effectively used MD simulations to understand these dynamics. researchgate.netnih.gov

Table 2: Conformational and Interaction Insights from MD Simulations for Piperidine Derivatives

| Aspect Studied | Typical Findings for Substituted Piperidines | Relevance to this compound |

| Ring Conformation | The chair conformation is generally the most stable. | The gem-dimethyl group at C4 will influence the preference for axial/equatorial positions of other substituents. |

| Solvent Interactions | Polar solvents will interact strongly with the carbonyl groups. | Affects solubility and reactivity in different media. |

| Intermolecular Aggregation | Can form dimers or larger aggregates through dipole-dipole interactions. | Influences physical properties like melting point and boiling point. |

This table is based on general findings from MD simulations of substituted piperidine compounds. researchgate.netnih.gov

Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species like transition states. For this compound, potential reactions of interest include hydrolysis of the amide bond, enolization, and reactions at the alpha-carbons.

By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most likely reaction pathways and the activation energies required. For instance, the hydrolysis of the lactam ring in this compound can be modeled to understand the influence of the methyl substituents on the reaction rate compared to simpler piperidinediones.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Activity (excluding biological activity) of Piperidinedione Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific activity. nih.gov While often used in drug discovery for biological activity, QSAR can also be applied to predict chemical properties and reactivity. researchgate.netmdpi.com

For a series of piperidinedione derivatives, QSAR models could be developed to predict properties such as:

Reactivity in a specific chemical transformation: For example, the rate of hydrolysis under certain conditions.

Physical properties: Such as solubility, lipophilicity (logP), or chromatographic retention times.

Applications of 1,4,4 Trimethylpiperidine 2,5 Dione in Advanced Organic Synthesis

1,4,4-Trimethylpiperidine-2,5-dione as a Building Block in Heterocycle Synthesis

There is no specific information available in the searched scientific literature detailing the use of this compound as a direct building block for the synthesis of other heterocyclic systems. Generally, piperidine-2,5-diones could theoretically serve as precursors for the synthesis of more complex fused or spirocyclic heterocyclic systems through reactions involving the carbonyl groups or the amine functionality. However, no published examples specifically utilizing the 1,4,4-trimethyl substituted variant were identified.

Utilization of this compound in Complex Molecule Construction

The application of this compound in the total synthesis of complex natural products or other intricate molecular architectures is not described in the available literature. The gem-dimethyl substitution at the 4-position and the N-methylation could offer unique steric and electronic properties to a synthetic intermediate, but its practical application in multi-step syntheses has not been reported.

Role of this compound in Precursor Synthesis for Diverse Chemical Applications (e.g., medicinal chemistry precursors, excluding biological activity)

While piperidine (B6355638) and its derivatives are fundamental components of many pharmaceuticals, the specific role of this compound as a precursor in medicinal chemistry is not documented. The structural motif of a substituted piperidine-2,5-dione could be of interest for generating libraries of compounds for drug discovery, but there are no specific reports on the synthesis of medicinal chemistry precursors starting from this particular compound.

Functionalization Strategies for the this compound Core

Detailed research findings on the specific functionalization strategies for the this compound core are absent from the reviewed literature. General reactions of piperidines and diones, such as alpha-functionalization of the carbonyl groups, reduction of the carbonyls, or reactions at the nitrogen atom (if it were not already methylated), are well-established in organic chemistry. However, the influence of the gem-dimethyl and N-methyl groups on the reactivity and regioselectivity of such transformations for this specific molecule has not been investigated in published studies.

1,4,4 Trimethylpiperidine 2,5 Dione in Materials Science and Supramolecular Chemistry

Incorporation of 1,4,4-Trimethylpiperidine-2,5-dione Moieties into Polymeric Architectures

There is currently no available research detailing the incorporation of this compound moieties into polymeric architectures. The scientific literature lacks any reports on the synthesis of polymers, whether through chain-growth or step-growth mechanisms, that utilize this specific heterocyclic compound as a monomer or a repeating unit. Consequently, there is no data on the properties or potential applications of such polymers.

Design and Synthesis of Supramolecular Assemblies Featuring Piperidinedione Units

While the design and synthesis of supramolecular assemblies are active areas of research, with various heterocyclic scaffolds being employed, there are no published studies that specifically feature this compound as a key component. The potential for this molecule to form ordered structures through non-covalent interactions, such as hydrogen bonding or van der Waals forces, has not been explored in the scientific literature.

Advanced Functional Materials Development Based on the this compound Framework

The development of advanced functional materials often relies on the unique electronic, optical, or recognition properties of their constituent molecules. At present, there is no research available that investigates or reports on the development of any functional materials based on the this compound framework. The potential of this compound to contribute to materials with specific functionalities remains an open area for future investigation.

Future Perspectives and Emerging Research Directions for 1,4,4 Trimethylpiperidine 2,5 Dione

Innovations in Environmentally Benign Synthetic Routes for Piperidinediones

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. nih.gov Future research on the synthesis of 1,4,4-Trimethylpiperidine-2,5-dione and related piperidinediones will likely focus on developing more sustainable and efficient methods. This includes the use of non-toxic, recyclable catalysts and reaction media, as well as one-pot multi-component reactions that reduce waste and improve atom economy. researchgate.netscispace.comgrowingscience.com

Key areas for innovation include:

Catalytic Systems: The development of novel catalysts, such as organocatalysts or supported metal catalysts, could offer milder reaction conditions and higher selectivity compared to traditional methods. For instance, the use of a quinoline (B57606) organocatalyst with a cocatalyst has shown promise in the synthesis of substituted piperidines. nih.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses could accelerate reaction times and improve yields, while reducing energy consumption.

Renewable Starting Materials: Investigating synthetic pathways that utilize bio-based feedstocks would significantly enhance the green credentials of piperidinedione synthesis.

A hypothetical comparison of a classical versus a potential green synthetic route for a substituted piperidinedione is presented in Table 1.

Table 1: Comparison of Synthetic Routes for a Substituted Piperidinedione

| Parameter | Classical Dieckmann Condensation Approach | Potential Green Multi-Component Approach |

|---|---|---|

| Starting Materials | Diesters, strong bases (e.g., sodium ethoxide) | Aldehydes, amines, β-ketoesters |

| Catalyst | Stoichiometric base | Catalytic amount of a recyclable catalyst (e.g., SLS) researchgate.net |

| Solvent | Anhydrous organic solvents (e.g., ethanol, toluene) | Water or solvent-free conditions researchgate.net |

| Reaction Steps | Multiple steps often required | One-pot synthesis scispace.com |

| Work-up | Acidic work-up, extraction | Simple filtration or extraction |

| Atom Economy | Moderate | High |

| Environmental Impact | Higher waste generation | Lower waste generation, use of benign substances |

This table is illustrative and based on general principles of green chemistry applied to related piperidine (B6355638) syntheses.

Exploration of Novel Reactivity and Cascade Reactions Involving this compound

The unique structural features of this compound, particularly the gem-dimethyl group and the two carbonyl functionalities, suggest a rich and largely unexplored reactivity profile. The gem-dimethyl effect is known to influence the rates and equilibria of cyclization reactions. rsc.org

Future research could focus on:

Cascade Reactions: Designing novel cascade reactions that exploit the inherent reactivity of the dione (B5365651) system would enable the rapid construction of complex molecular architectures. For example, a cascade reaction involving sulfonylation and [2+3]-cycloaddition has been developed for the synthesis of other heterocyclic compounds from gem-dibromoalkenes. nih.gov

Ring-Opening and Ring-Expansion Reactions: Investigating the selective opening or expansion of the piperidinedione ring could provide access to other valuable heterocyclic systems.

Stereoselective Transformations: The development of methods for the stereoselective functionalization of the piperidinedione ring would be of significant interest, particularly for applications in medicinal chemistry.

Development of Integrated Methodologies for Synthesis and Characterization

The comprehensive understanding of a new chemical entity requires a synergistic approach that combines synthesis with advanced analytical techniques. For this compound, an integrated methodology would involve the use of a suite of spectroscopic and computational tools to fully characterize its structure and properties.

An integrated approach could include:

Real-time Reaction Monitoring: Utilizing techniques such as in-situ IR or NMR spectroscopy to monitor the progress of synthetic reactions, allowing for precise control and optimization.

Advanced Spectroscopic Techniques: Employing 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry to unambiguously determine the structure and connectivity of reaction products.

Computational Modeling: Using density functional theory (DFT) and other computational methods to predict spectroscopic data, elucidate reaction mechanisms, and understand the conformational preferences of the molecule.

Table 2: Integrated Characterization Techniques for this compound

| Technique | Information Provided |

|---|---|

| ¹H and ¹³C NMR | Basic structural information, chemical environment of protons and carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, definitive structural elucidation. |

| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, C-N). |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure in the solid state. |

| Computational Chemistry (DFT) | Predicted spectroscopic data, conformational analysis, reaction energetics. |

This table outlines a standard suite of techniques for the characterization of a novel organic compound.

Interdisciplinary Research Synergies for Unlocking New Utilities of this compound in Chemical Science

The full potential of this compound is most likely to be realized through collaborations between different scientific disciplines. Its unique structure could be of interest in various fields beyond traditional organic synthesis.

Potential interdisciplinary research areas include:

Medicinal Chemistry: While no specific biological activity has been reported, the piperidine-2,4-dione scaffold is present in some natural products and medicinally relevant compounds. rsc.org Future work could involve screening this compound and its derivatives for various biological activities. For example, certain piperazine-2,5-dione derivatives have been investigated as apoptosis inhibitors. nih.gov

Materials Science: The rigid, substituted piperidine ring could serve as a building block for novel polymers or functional materials. Its properties could be tuned by further functionalization. For instance, other heterocyclic diones have been investigated as photoinitiators in multiphoton lithography. acs.org

Chemical Biology: The development of functionalized derivatives of this compound could lead to the creation of chemical probes to study biological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,4,4-Trimethylpiperidine-2,5-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of piperidine-diones often involves cyclization of substituted precursors under acidic or basic conditions. For example, lithium nitride (Li₃N) has been used as a catalyst for analogous compounds (e.g., 4-substituted 3,5-dicyano-2,6-piperidinediones) to achieve high yields (~70–85%) via one-pot reactions at 80–100°C . Key parameters include solvent choice (e.g., DMF or THF), temperature control to avoid side reactions, and purification via recrystallization. Monitoring reaction progress with TLC or NMR is critical to optimize conditions.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Based on safety data for structurally similar piperidine derivatives (e.g., Piperidin-4-one):

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation.

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact due to potential irritation risks .

- Decomposition : Thermogravimetric analysis (TGA) under nitrogen can assess thermal stability.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Detect carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and methyl group vibrations (C-H) at ~2850–2960 cm⁻¹ .

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C1 and C4) and ring conformation. For example, methyl protons typically appear as singlets at δ 1.2–1.6 ppm in DMSO-d₆ .

- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Steric Effects : The 1,4,4-trimethyl groups hinder axial attack on the dione ring, favoring equatorial reactivity. Computational modeling (e.g., DFT) can predict transition states .

- Electronic Effects : Electron-withdrawing carbonyl groups activate adjacent positions for nucleophilic substitution. Kinetic studies (e.g., using NaBH₄ reduction) quantify reactivity differences.

- Case Study : Analogous diones (e.g., pyrrolidine-2,5-dione derivatives) show modified reactivity when methyl groups are replaced with electron-donating/withdrawing substituents .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-check assays (e.g., enzyme inhibition vs. cell-based studies) to identify false positives/negatives. For example, IDO1 inhibitors require both biochemical (recombinant enzyme) and cellular (kynurenine assay) validation .

- Structural Confirmation : Use X-ray crystallography or NOESY NMR to verify stereochemistry, as minor stereoisomers can drastically alter activity .

- Meta-Analysis : Compare datasets across patents and journals (e.g., P53-MDM2 interaction inhibitors) to identify trends .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Kinetic Studies : Incubate the compound in buffered solutions (pH 1–10) at 37°C and monitor degradation via HPLC/LC-MS.

- Mechanistic Insight : Hydrolysis of the dione ring typically follows pseudo-first-order kinetics. Activation energy (Eₐ) can be calculated using Arrhenius plots.

- Comparative Data : Piperidine-diones with bulkier substituents (e.g., phenyl groups) show slower hydrolysis rates due to steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.